molecular formula C9H8Cl2O2S B2659551 [(3,4-Dichlorobenzyl)thio]acetic acid CAS No. 65051-00-5

[(3,4-Dichlorobenzyl)thio]acetic acid

Cat. No. B2659551
CAS RN: 65051-00-5
M. Wt: 251.12
InChI Key: OFVMNFRRKKQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dichlorobenzyl)thio]acetic acid is a type of thioester that has been used in a variety of scientific research applications. It is an organic compound, containing both a carboxylic acid group and a thiol group. It is a colorless to slightly yellow liquid with a pungent odor. [(3,4-Dichlorobenzyl)thio]acetic acid has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [(3,4-Dichlorobenzyl)thio]acetic acid involves the reaction of 3,4-dichlorobenzyl chloride with thioglycolic acid in the presence of a base to form the desired product.

Starting Materials
3,4-dichlorobenzyl chloride, thioglycolic acid, base (e.g. sodium hydroxide)

Reaction
Add thioglycolic acid to a solution of base in water., Add 3,4-dichlorobenzyl chloride dropwise to the solution while stirring., Heat the reaction mixture at reflux for several hours., Cool the reaction mixture and acidify with hydrochloric acid., Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate., Concentrate the organic layer under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)., Characterize the purified product by spectroscopic methods (e.g. NMR, IR).

Scientific Research Applications

[(3,4-Dichlorobenzyl)thio]acetic acid has been used for a variety of scientific research applications. It has been used as a substrate for the enzyme thiol-esterase, as a reagent for the synthesis of peptides and peptidomimetics, and as a reagent for the synthesis of thiol-containing compounds. It has also been used to study the effects of thiol-esterase inhibitors, and as a model compound for the study of enzyme kinetics.

Mechanism Of Action

The mechanism of action of [(3,4-Dichlorobenzyl)thio]acetic acid is based on its ability to form a covalent bond with a thiol group on an enzyme. This covalent bond is formed by a reaction between the carboxylic acid group of the compound and the thiol group of the enzyme. This covalent bond results in the inhibition of the enzyme, preventing it from performing its normal functions.

Biochemical And Physiological Effects

The biochemical and physiological effects of [(3,4-Dichlorobenzyl)thio]acetic acid have not been extensively studied. However, its ability to form a covalent bond with thiol groups on enzymes suggests that it could have an inhibitory effect on enzyme activity. This could lead to changes in biochemical and physiological processes, depending on the enzyme that is affected.

Advantages And Limitations For Lab Experiments

The advantages of using [(3,4-Dichlorobenzyl)thio]acetic acid in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a relatively low toxicity, making it safe to use in experiments. The main limitation of using this compound in experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for the use of [(3,4-Dichlorobenzyl)thio]acetic acid in scientific research. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other potential future directions include the synthesis of novel thiol-containing compounds using this compound as a starting material, and the use of this compound as a model compound for studying enzyme kinetics.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMNFRRKKQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dichlorobenzyl)thio]acetic acid

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